molecular formula C15H16N2O2 B14430198 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone CAS No. 80916-29-6

2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone

Cat. No.: B14430198
CAS No.: 80916-29-6
M. Wt: 256.30 g/mol
InChI Key: SKCBXKWNFCKFCH-UHFFFAOYSA-N
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Description

2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone is an organic compound characterized by the presence of a diazo group and a methoxyphenyl-substituted cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone typically involves the reaction of a suitable precursor with a diazo transfer reagent. One common method involves the use of p-toluenesulfonyl azide as the diazo transfer reagent. The reaction is carried out under basic conditions, often using potassium ethoxide or triethylamine in ethanol as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diazo group to an amine or other functional groups.

    Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone involves the formation of reactive intermediates, such as carbenes or ketenes, upon activation. These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both a diazo group and a methoxyphenyl-substituted cyclohexene ring

Properties

CAS No.

80916-29-6

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C15H16N2O2/c1-19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(18)10-17-16/h2,6-10,13H,3-5H2,1H3

InChI Key

SKCBXKWNFCKFCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCC(CC2)C(=O)C=[N+]=[N-]

Origin of Product

United States

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